4-(Piperidin-2-yl)butan-2-one
Description
Contextualization within Heterocyclic Chemistry and Ketone Derivatives
From a structural standpoint, 4-(Piperidin-2-yl)butan-2-one is a bifunctional compound. It is a derivative of piperidine (B6355638), which is a saturated six-membered heterocycle containing a nitrogen atom. The substitution is at the second carbon of the piperidine ring, making the nitrogen a secondary amine. This is a crucial distinction from its more commonly cited isomer, 4-(piperidin-1-yl)butan-2-one (B2828204), where the butanone moiety is attached to the nitrogen atom.
Simultaneously, the molecule is a ketone, characterized by the carbonyl group (C=O) at the second position of the butane (B89635) chain. This dual identity means its chemical behavior is governed by the reactivity of both the secondary cyclic amine and the ketone functional group. The interplay between these two groups, separated by an ethyl bridge, defines its potential for further chemical modification.
Chemical Properties of this compound
| Property | Data | Source(s) |
|---|---|---|
| CAS Number | 1602581-95-2 | sigmaaldrich.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C₉H₁₇NO | bldpharm.com |
| Molecular Weight | 155.24 g/mol | sigmaaldrich.combldpharm.com |
| SMILES Code | CC(CCC1NCCCC1)=O | bldpharm.com |
Significance as a Versatile Intermediate in Chemical Synthesis
The significance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. Its structure contains two primary sites for chemical reactions: the secondary amine within the piperidine ring and the carbonyl group of the ketone.
The secondary amine can undergo a variety of reactions, including N-alkylation, acylation, and sulfonylation, allowing for the introduction of diverse substituents onto the nitrogen atom. The ketone functional group is susceptible to nucleophilic addition, reduction to a secondary alcohol, or conversion to other functionalities like oximes or hydrazones.
The presence of these two reactive centers makes this compound a useful building block, particularly in medicinal chemistry and the development of novel chemical entities. Piperidine rings are a common scaffold in many biologically active compounds, and the ability to modify both the ring and the side chain provides a pathway to generate a library of derivatives for further study. While specific examples of its application in multi-step syntheses are not widely reported in peer-reviewed literature, its availability from chemical suppliers for research purposes underscores its role as a synthetic intermediate. bldpharm.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-piperidin-2-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-8(11)5-6-9-4-2-3-7-10-9/h9-10H,2-7H2,1H3 |
InChI Key |
DCMBWWNHGUTQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 4 Piperidin 2 Yl Butan 2 One and Its Analogs
Established Synthetic Routes to Piperidine-Ketone Scaffolds
Nucleophilic Substitution Strategies from Halogenated Precursors
A primary and straightforward method for the synthesis of piperidine-ketone scaffolds, including 4-(piperidin-2-yl)butan-2-one, is through nucleophilic substitution reactions. This strategy typically involves the reaction of a piperidine (B6355638) derivative with a halogenated ketone precursor. For instance, the synthesis of 4-(piperidin-1-yl)butan-2-one (B2828204) can be achieved by reacting piperidine with a halogenated butanone derivative such as 4-chlorobutan-2-one. These reactions are generally conducted under basic conditions, utilizing bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as acetonitrile, often at reflux temperatures. This method is a common approach for the alkylation of amines with halogenated precursors to form piperidine-containing ketones.
Another approach within this category is the electroreductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org This method provides a pathway to piperidine derivatives through a sequence of reduction and nucleophilic attack. beilstein-journals.org The process begins with the reduction of an imine to form a stable radical anion, which then acts as a nucleophile, attacking the terminal dihaloalkane. beilstein-journals.org A subsequent one-electron reduction leads to an anion intermediate that cyclizes to form the piperidine ring. beilstein-journals.org
General Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of these compounds and can be accomplished through various intramolecular and intermolecular cyclization reactions.
Intramolecular cyclization involves the formation of the piperidine ring from a single linear molecule containing all the necessary atoms. nih.gov This approach is advantageous for establishing stereocenters and achieving regioselectivity, though it can be challenging. nih.gov Common intramolecular cyclization methods include:
Hydroamination: This method involves the addition of an N-H bond across a carbon-carbon multiple bond. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can produce piperidines. nih.gov The reaction proceeds through acid-mediated alkyne functionalization, leading to an enamine that forms an iminium ion, which is then reduced to the piperidine. nih.gov
Aza-Michael Reaction: The intramolecular aza-Michael reaction is a powerful tool for constructing N-heterocycles. nih.gov It involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalysis is often employed to achieve di- and tri-substituted piperidines with high enantiomeric excess. nih.gov
Radical Cyclization: Radical cyclization offers another route to piperidine rings. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce various piperidines. nih.gov Another example is the radical stereoselective cyclization of 1,6-enynes initiated by borane (B79455) addition or oxidation. nih.gov
Intermolecular reactions for constructing the piperidine ring typically involve the combination of two or more separate molecules. A prevalent strategy is the [5+1] annulation, where a five-carbon unit reacts with a one-atom component, usually a nitrogen source. nih.gov Reductive amination, the condensation of an amine with an aldehyde or ketone followed by reduction of the resulting imine, is a common method for C-N bond formation in these reactions. nih.gov For example, a double reductive amination sequence involving a 1,5-keto-aldehyde and a primary amine can yield piperidine products in good to excellent yields. rsc.orgnih.gov
Advanced and Stereoselective Synthesis of this compound Derivatives
Chiral Catalysis in Enantioselective and Diastereoselective Transformations
Achieving high levels of stereocontrol in the synthesis of substituted piperidines is a significant focus of modern organic chemistry. Chiral catalysis plays a pivotal role in these efforts, enabling the enantioselective and diastereoselective formation of piperidine rings.
Various catalytic systems have been developed for this purpose:
Rhodium Catalysis: Rhodium catalysts are effective in the asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov Rhodium is also used in transfer hydrogenation reactions of pyridinium (B92312) salts to synthesize chiral piperidines, including fluorinated analogs, with excellent diastereo- and enantioselectivities. dicp.ac.cn
Iridium Catalysis: Iridium complexes are utilized in the stereoselective catalytic hydrogenation of 2-substituted pyridinium salts. nih.gov The use of a P,N-ligand with an iridium(I) catalyst can lead to successful asymmetric hydrogenation. nih.gov Furthermore, iridium(III) catalysts are employed in hydrogen borrowing [5+1] annulation methods, which can proceed stereoselectively. nih.gov
Copper Catalysis: Chiral copper catalysts have been developed for the regio- and enantioselective δ C-H cyanation of acyclic amines. nih.gov This process involves an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism, leading to enantioenriched δ-amino nitriles which can be converted to chiral piperidines. nih.gov
Organocatalysis: Chiral organocatalysts, such as amino-thiocarbamates, are used in enantioselective bromocyclization of olefinic amides to yield enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can be further transformed into 3-substituted piperidines. rsc.org
The following table summarizes some of the research findings related to the stereoselective synthesis of piperidine derivatives:
| Catalyst/Method | Substrate | Product | Stereoselectivity | Reference |
| Rhodium-catalyzed transfer hydrogenation | Pyridinium salts | Chiral piperidines | Excellent diastereo- and enantioselectivities | dicp.ac.cn |
| η4-dienetricarbonyliron complex | 1,5-keto-aldehyde and primary amines | 2-dienyl-substituted piperidines | Complete diastereoselectivity | rsc.orgnih.gov |
| Rh-catalyzed asymmetric reductive Heck reaction | Arylboronic acids and phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridines | High yield and excellent enantioselectivity | nih.gov |
| Catalytic asymmetric deprotonation-aldehyde trapping-ring expansion | N-Boc pyrrolidine | β-hydroxy piperidines | Stereoselective access to different enantiomeric and diastereomeric structures | acs.org |
| Amino-thiocarbamate catalyzed bromocyclization | Olefinic amides | 2-substituted 3-bromopiperidines | Good yields and enantiomeric excesses | rsc.org |
| Chiral Cu-catalyzed δ C-H cyanation | Acyclic amines | Chiral piperidines | Highly enantioselective | nih.gov |
Organocatalytic Stereoselective Methodologies for Ketone Functionalization
Organocatalysis has emerged as a powerful alternative and complementary approach to transition-metal catalysis for the asymmetric synthesis of complex molecules. In the context of piperidine synthesis, organocatalytic methods have been developed for the stereoselective functionalization of ketones.
A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. ucd.ie This approach utilizes a transaminase to generate Δ¹-piperideine in situ, which then undergoes a proline-catalyzed Mannich reaction with various aliphatic ketones. ucd.ie This strategy is inspired by the natural biosynthesis of piperidine alkaloids and combines the advantages of both biocatalysis and organocatalysis. ucd.ie
Furthermore, an organocatalytic domino Michael addition/aminalization process has been developed for the synthesis of polysubstituted piperidines from aldehydes and trisubstituted nitroolefins. acs.org This method, catalyzed by an O-TMS protected diphenylprolinol, allows for the formation of four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. acs.org
Diastereoselective Reduction of Iminium Salts
The diastereoselective reduction of cyclic iminium salts is a common and effective strategy for the synthesis of substituted piperidines. This approach allows for the introduction of substituents at various positions of the piperidine ring, with the stereochemistry of the reduction being controlled by the existing stereocenters or by the choice of reducing agent.
Iminium salt intermediates can be generated and diversified in a modular fashion, providing rapid access to a library of piperidine analogs. chemrxiv.org The reduction of these iminium salts, for example with sodium borohydride (B1222165) or sodium triacetoxyborohydride, can proceed with moderate to good diastereoselectivity. chemrxiv.org
In a cascade reaction sequence, a C–H activation–cyclization–reduction process has been developed for the one-pot synthesis of highly substituted tetrahydropyridines. nih.gov This method involves the stereoselective reduction of an in situ generated iminium intermediate, leading to the final product with excellent diastereoselectivity. nih.gov The versatility of this cascade process has been demonstrated by the introduction of a variety of substituents at multiple positions on the tetrahydropyridine (B1245486) ring. nih.gov
Ring Expansion Strategies for Substituted Piperidines
Ring expansion reactions provide a unique and powerful approach to the synthesis of substituted piperidines from smaller, more readily available heterocyclic precursors. This strategy can be particularly useful for accessing specific substitution patterns that may be difficult to achieve through other methods.
A method for the preparation of optically active 3-substituted 1-benzylpiperidines has been developed based on the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org This approach has been successfully applied to the synthesis of several iminosugar analogs containing a piperidine ring. rsc.org
The Dowd-Beckwith-type ring expansion is another valuable strategy that can be applied to the synthesis of piperidines and other N-heterocycles. researchgate.net While often associated with the expansion of cyclic ketones, the underlying principles of radical-mediated ring expansion can be adapted for the synthesis of piperidine derivatives.
Multicomponent and Cascade Reactions in Piperidone Synthesis
Multicomponent reactions (MCRs) and cascade sequences represent highly efficient and atom-economical strategies for the synthesis of complex molecular architectures, such as the piperidone core. These reactions combine three or more reactants in a single operation, leading to the formation of multiple bonds and stereocenters in a controlled manner. Such approaches are particularly valuable for generating libraries of structurally diverse analogs for chemical and biological screening. While a direct one-pot synthesis of this compound through a multicomponent or cascade reaction is not extensively documented, the principles of existing methodologies can be adapted to devise strategic approaches for its synthesis and the creation of its analogs.
A key challenge in the synthesis of this compound lies in the controlled introduction of the acetonyl group at the C-2 position of the piperidine ring. Cascade reactions, particularly those involving an initial Mannich-type reaction, offer a promising avenue. ucd.ieucd.ie A biomimetic approach, for instance, could involve the in situ generation of a cyclic imine intermediate, Δ¹-piperideine, which then undergoes a nucleophilic attack by a ketone enolate. ucd.ie
Organocatalysis has emerged as a powerful tool for mediating such cascade reactions, enabling the enantioselective synthesis of functionalized piperidines. thieme-connect.deresearchgate.netnih.gov For example, proline and its derivatives have been successfully employed as catalysts to facilitate Mannich reactions between cyclic imines and carbonyl compounds. ucd.ie This strategy allows for the formation of the C-C bond at the 2-position of the piperidine ring with high stereocontrol.
Another potential strategy involves the aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen heterocycles. nih.govrsc.orgresearchgate.net In this approach, a diene reacts with an imine (the dienophile) to form a tetrahydropyridine, which can be subsequently reduced to a piperidine. By carefully selecting the diene and imine components, it is possible to introduce the desired functionalities. For the synthesis of analogs of this compound, a diene bearing a masked ketone functionality could be employed.
The following table outlines a selection of multicomponent and cascade reactions that, while not directly yielding this compound, provide a foundation for the development of synthetic routes to this compound and its derivatives.
| Reaction Type | Key Intermediates | Potential for this compound Synthesis | Key Research Findings |
| Bio-organocatalytic Cascade | Cyclic imine (Δ¹-piperideine), Enamine | A transaminase can generate the cyclic imine from a diamine precursor, followed by a proline-catalyzed Mannich reaction with a ketone nucleophile like acetone (B3395972) or a protected equivalent. ucd.ie | A hybrid bio-organocatalytic cascade using a transaminase and proline has been developed for the synthesis of 2-substituted piperidines. ucd.ieucd.ie |
| Organocatalytic Cascade | Iminium ion, Enamine | An organocatalyst can activate an α,β-unsaturated aldehyde to react with an amine and a β-dicarbonyl compound, potentially incorporating the butan-2-one moiety. thieme-connect.deresearchgate.netnih.gov | Organocatalytic cascade reactions provide highly enantioselective routes to functionalized piperidines. thieme-connect.de |
| Aza-Diels-Alder Reaction | 2-Azadiene, Tetrahydropyridine | A three-component reaction to form a 2-azadiene, followed by a Diels-Alder reaction with a dienophile containing a masked ketone, could lead to a piperidone precursor. nih.gov | A two-pot, three-component procedure for preparing substituted pyridines via an aza-Diels-Alder reaction has been established. nih.gov |
Detailed research into these areas provides a strong basis for designing novel synthetic pathways. For instance, the work on bio-organocatalytic cascades demonstrates the feasibility of using enzymes to generate reactive intermediates that can then be intercepted by organocatalyzed C-C bond-forming reactions. ucd.ieucd.ie This approach offers a green and efficient alternative to traditional synthetic methods.
Similarly, the development of various organocatalytic cascade reactions highlights the ability to control the stereochemical outcome of piperidine synthesis with high precision. researchgate.net These methods often proceed through a series of interconnected reactions, such as Michael additions and intramolecular cyclizations, to rapidly build molecular complexity from simple starting materials. nih.gov
While the direct application of these specific reported cascades for the synthesis of this compound may require modification, they provide a conceptual framework. A plausible synthetic strategy could involve a multicomponent reaction between glutaraldehyde, ammonia (B1221849) (or a primary amine), and a β-keto ester or a related β-dicarbonyl compound that can be later converted to the butan-2-one side chain. researchgate.netpressbooks.pub The initial cyclization would form a piperidone ring, and subsequent functional group manipulations would yield the target compound.
Chemical Reactivity and Transformation Studies of 4 Piperidin 2 Yl Butan 2 One
Reactivity Profiles of the Ketone Moiety
The ketone's carbonyl group (C=O) is a primary site for chemical reactions due to its polarity, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This allows for a range of transformations.
The ketone group in 4-(Piperidin-2-yl)butan-2-one can theoretically undergo oxidative cleavage to yield carboxylic acid derivatives. A common method for such transformations is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert a ketone into an ester. For an unsymmetrical ketone like this, the reaction's regioselectivity depends on the migratory aptitude of the adjacent carbon groups. In this case, the oxidation would likely result in the formation of an acetate (B1210297) ester.
Another potential, though less common, oxidative pathway could involve strong oxidizing agents that cleave the carbon-carbon bond adjacent to the carbonyl, which would lead to the formation of carboxylic acids. However, the presence of the secondary amine in the piperidine (B6355638) ring could be a complicating factor, as it is also susceptible to oxidation. Specific studies detailing these oxidative transformations on this compound have not been reported, so reaction conditions would need to be carefully selected to ensure chemoselectivity.
Table 1: Expected Products of Ketone Oxidation This table illustrates the theoretical products from standard ketone oxidation reactions.
| Starting Material | Reagent Example | Expected Product | Product Class |
|---|---|---|---|
| This compound | m-CPBA (meta-Chloroperoxybenzoic acid) | 2-(Piperidin-2-yl)ethyl acetate | Ester |
| This compound | KMnO₄ (Potassium permanganate), heat | 3-(Piperidin-2-yl)propanoic acid | Carboxylic Acid |
The reduction of the ketone is a fundamental transformation that converts the carbonyl group into a hydroxyl group, yielding a secondary alcohol. This is typically achieved with high efficiency using hydride-based reducing agents. The resulting product would be 4-(Piperidin-2-yl)butan-2-ol.
Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for its chemoselectivity, as it will not typically reduce other functional groups like esters or amides that might be present on a more complex derivative. The reduction creates a new stereocenter at the C-2 position of the butane (B89635) chain, leading to the formation of diastereomers due to the pre-existing stereocenter at the C-2 position of the piperidine ring.
Table 2: Common Reductive Pathways for the Ketone Moiety This table shows the expected outcome of reducing the ketone functional group.
| Starting Material | Reagent Example | Expected Product | Product Class |
|---|---|---|---|
| This compound | NaBH₄ (Sodium borohydride) | 4-(Piperidin-2-yl)butan-2-ol | Secondary Alcohol |
| This compound | LiAlH₄ (Lithium aluminum hydride) | 4-(Piperidin-2-yl)butan-2-ol | Secondary Alcohol |
The electrophilic carbon of the carbonyl group is susceptible to attack by a wide variety of nucleophiles. This reaction, known as nucleophilic addition, is one of the most important reactions of ketones. Following the initial addition, the resulting tetrahedral alkoxide intermediate is typically protonated to yield an alcohol.
A broad range of nucleophiles can be employed, including organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), which form new carbon-carbon bonds and lead to tertiary alcohols. Other common nucleophiles include cyanide ions (CN⁻), which form cyanohydrins, and ylides, used in the Wittig reaction to form alkenes. The stereochemical outcome of these additions can be influenced by the adjacent stereocenter on the piperidine ring.
Given that this compound is a chiral molecule, reactions at the prochiral ketone center can proceed with diastereoselectivity. The existing stereocenter at the C-2 position of the piperidine ring can direct incoming reagents to one of the two faces of the planar carbonyl group.
A prominent example of stereoselective functionalization is the cyanosilylation reaction, which involves the addition of a silyl (B83357) cyanide (like trimethylsilyl (B98337) cyanide, TMSCN) to the ketone. This reaction is often catalyzed by a Lewis acid or base and produces a silyl-protected cyanohydrin. The development of asymmetric catalysts for cyanosilylation allows for high levels of stereocontrol, even for challenging ketone substrates. nih.govnih.gov In the case of this compound, the reaction would yield diastereomeric products, and the ratio could potentially be controlled by the choice of catalyst and reaction conditions. Such transformations are valuable as cyanohydrins are versatile synthetic intermediates. thieme.de
Transformations and Derivatizations of the Piperidine Ring System
The piperidine ring contains a secondary amine, which is a key site for functionalization. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic.
The nucleophilic nitrogen of the piperidine ring can readily participate in substitution reactions with various electrophiles. These reactions are fundamental for building more complex molecular architectures.
N-Alkylation: The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to prevent the formation of the ammonium (B1175870) salt. This reaction yields a tertiary amine.
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) results in the formation of an N-acyl piperidine, which is an amide. This transformation is often used to install protecting groups or to introduce other functional moieties.
N-Arylation: The nitrogen can also be arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides.
These derivatizations allow for the modification of the molecule's steric and electronic properties, which is crucial in fields like medicinal chemistry.
Table 3: Representative Derivatizations of the Piperidine Nitrogen This table outlines common nucleophilic substitution reactions at the piperidine nitrogen.
| Starting Material | Reagent Example | Reaction Type | Expected Product | Product Class |
|---|---|---|---|---|
| This compound | CH₃I (Methyl iodide), K₂CO₃ | N-Alkylation | 4-(1-Methylpiperidin-2-yl)butan-2-one | Tertiary Amine |
| This compound | Acetyl chloride, Et₃N | N-Acylation | 1-(2-(3-oxobutyl)piperidin-1-yl)ethan-1-one | Amide |
| This compound | Benzyl bromide, K₂CO₃ | N-Alkylation | 4-(1-Benzylpiperidin-2-yl)butan-2-one | Tertiary Amine |
Functionalization of Alpha-Carbons to the Heteroatom
The functionalization of carbons alpha to the nitrogen atom in piperidine rings is a key strategy for modifying their chemical and biological properties. For a compound like this compound, the alpha-carbons are at the C2 and C6 positions of the piperidine ring.
Modern synthetic methods offer several approaches for such functionalizations, often proceeding through the formation of an iminium ion intermediate. These methods can be broadly categorized and are detailed in the table below.
| Functionalization Strategy | Description | Potential Reagents and Conditions | Anticipated Outcome for this compound |
| Oxidative C-H Functionalization | Direct activation of the C-H bond at the alpha-position to introduce a new functional group. | Photoredox catalysis, metal-based oxidants. | Introduction of aryl, alkyl, or other groups at the C6 position. The existing substituent at C2 may influence regioselectivity. |
| Iminium Ion Trapping | Formation of a cyclic iminium ion followed by nucleophilic attack. | N-oxide formation followed by elimination; electrochemical oxidation. | Addition of a wide range of nucleophiles to the C6 position. |
| Directed Metalation | Use of a directing group to achieve site-selective deprotonation and subsequent reaction with an electrophile. | Organolithium bases in the presence of a suitable directing group on the nitrogen. | Functionalization at C6, though N-protection and direction would be required. |
Detailed Research Findings:
Studies on N-alkyl piperidines have demonstrated a robust platform for α-functionalization. This typically involves the formation of an endo-cyclic iminium ion from the corresponding cyclic tertiary alkylamine N-oxide. This intermediate can then be trapped in situ by a variety of carbon-based nucleophiles. This allows for alkylation, arylation, and trifluoromethylation at the alpha-position. While these studies were not performed on this compound specifically, the principles are applicable.
Photocatalytic methods have also emerged as a powerful tool. For instance, a regiodivergent functionalization of saturated N-heterocycles can lead to either α-hydroxylation or β-elimination from a common t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion intermediate, depending on the choice of base.
Stereoselective Transformations of the Piperidine Core
The piperidine ring in this compound contains a stereocenter at the C2 position. This inherent chirality opens up possibilities for stereoselective transformations, where reactions are controlled to favor the formation of one stereoisomer over another.
Detailed Research Findings:
Research into the stereoselective functionalization of piperidines has yielded several powerful methodologies, which could theoretically be applied to this compound.
| Transformation Type | Methodology | Key Features | Potential Application to this compound |
| Diastereoselective C-H Arylation | A photoredox-catalyzed α-amino C–H arylation has been reported for highly substituted piperidine derivatives. | High diastereoselectivity is achieved, often leading to the thermodynamically more stable product through a slower epimerization process following the initial arylation. | Arylation at the C6 position could proceed with high diastereoselectivity, influenced by the existing stereocenter at C2. |
| Catalytic Asymmetric Synthesis | The construction of the substituted piperidine ring itself can be achieved stereoselectively. | Use of chiral catalysts or auxiliaries to control the stereochemical outcome of ring-forming reactions. | While this applies to the synthesis of this compound, it sets the stage for subsequent stereocontrolled modifications. |
| Substrate-Controlled Reactions | The existing stereocenter at C2 can direct the stereochemical outcome of subsequent reactions on the piperidine ring. | The substituent at C2 can sterically hinder one face of the molecule, leading to preferential attack from the less hindered face. | Reduction of the ketone in the butanone side chain or reactions at the C6 position of the piperidine ring could be influenced by the C2 stereocenter. |
For instance, photoredox-catalyzed C–H arylation of substituted piperidines with electron-deficient cyano(hetero)arenes has been shown to produce arylated products in good yields and with high diastereoselectivity. The mechanism often involves a rapid and unselective C–H arylation followed by a slower epimerization to give the thermodynamically favored diastereomer.
It is important to reiterate that while these methodologies are well-established for a range of piperidine derivatives, their specific application to this compound has not been reported in the reviewed scientific literature. Experimental studies would be necessary to determine the actual reactivity, regioselectivity, and stereoselectivity of such transformations for this particular compound.
Structural Elucidation and Conformational Analysis of 4 Piperidin 2 Yl Butan 2 One
Advanced Spectroscopic Characterization Techniques
The definitive structure of 4-(Piperidin-2-yl)butan-2-one is established through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and functional groups present in the molecule.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the protons on the piperidine (B6355638) ring and the butanone side chain. The N-H proton of the secondary amine would typically appear as a broad singlet. The protons on the carbon adjacent to the nitrogen (C2 and C6) would be deshielded and appear at a lower field compared to the other ring protons. The butanone chain protons would show characteristic splitting patterns: a singlet for the methyl group (position 1'), a triplet for the methylene group at position 3', and a multiplet for the methylene group at 4'. The proton at C2 of the piperidine ring, being a methine group, would also appear as a complex multiplet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ketone group would be the most deshielded, appearing significantly downfield. The carbons directly attached to the nitrogen atom (C2 and C6) would also be deshielded relative to the other aliphatic carbons of the piperidine ring. bhu.ac.in
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on typical values for 2-alkylpiperidines and alkyl ketones.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Piperidine NH | 1.5 - 3.0 | Broad Singlet |
| Piperidine CH (C2) | 2.8 - 3.2 | Multiplet |
| Piperidine CH ₂ (C6) | 2.9 - 3.3 (axial), 2.4 - 2.8 (equatorial) | Multiplet |
| Piperidine CH ₂ (C3, C4, C5) | 1.3 - 1.9 | Multiplet |
| Butanone CH ₂ (C3') | 2.4 - 2.7 | Triplet |
| Butanone CH ₂ (C4') | 1.8 - 2.2 | Multiplet |
| Butanone CH ₃ (C1') | 2.1 - 2.3 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical values for 2-alkylpiperidines and alkyl ketones. researchgate.netcompoundchem.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Butanone C =O (C2') | 205 - 220 |
| Piperidine C H (C2) | 55 - 65 |
| Piperidine C H₂ (C6) | 45 - 55 |
| Butanone C H₂ (C3') | 40 - 50 |
| Butanone C H₂ (C4') | 25 - 35 |
| Butanone C H₃ (C1') | 25 - 35 |
| Piperidine C H₂ (C4) | 23 - 30 |
| Piperidine C H₂ (C3, C5) | 20 - 30 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (molar mass: 155.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 155.
The fragmentation is dictated by the functional groups. Common fragmentation pathways for piperidine derivatives involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). nih.gov For the butanone moiety, characteristic fragmentations include α-cleavage on either side of the carbonyl group and the McLafferty rearrangement. wikipedia.orglibretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 140 | [M - CH₃]⁺ | α-cleavage at the ketone |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the butanone side chain |
| 84 | [C₅H₁₀N]⁺ | α-cleavage of the piperidine ring |
| 58 | [C₃H₆O]⁺ | McLafferty rearrangement |
| 43 | [CH₃CO]⁺ | α-cleavage at the ketone |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands confirming its structure.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium, Broad |
| Alkane C-H | C-H Stretch | 2850 - 3000 | Strong |
| Ketone (C=O) | C=O Stretch | 1705 - 1725 | Strong |
| Methylene C-H | C-H Bend | 1450 - 1470 | Medium |
| Amine C-N | C-N Stretch | 1020 - 1250 | Medium |
Single-crystal X-ray diffraction is an unequivocal method for determining the three-dimensional structure of a crystalline solid. mdpi.com If this compound can be crystallized, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This technique would definitively establish the solid-state conformation of both the piperidine ring and the butanone side chain, including the relative stereochemistry if chiral centers are present. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the N-H group and the ketone oxygen. mdpi.comnih.gov
Conformational Analysis of the Piperidine Ring and Butanone Chain
The biological and chemical properties of cyclic molecules are often governed by their three-dimensional shape and conformational flexibility.
The six-membered piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org In this conformation, substituents on the ring can occupy either axial or equatorial positions. For a 2-substituted piperidine like this compound, two principal chair conformers are possible, differing in the orientation of the butanone side chain.
Generally, for alkyl-substituted piperidines, the substituent preferentially occupies the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. d-nb.info Therefore, the most stable conformation of this compound is predicted to be the chair form where the 4-(butan-2-one) group is in the equatorial position. The N-H proton can also be either axial or equatorial, with the equatorial position being slightly more stable in nonpolar solvents. rsc.org Computational studies and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could be employed to experimentally verify the preferred conformation in solution. nih.govresearchgate.net
The butanone side chain itself possesses conformational freedom due to rotation around its C-C single bonds. The orientation of the butanone chain relative to the piperidine ring would be influenced by steric factors to minimize unfavorable interactions with the ring protons.
Influence of Substituents on Conformational Preferences
The conformational equilibrium of the piperidine ring in this compound is primarily dictated by the preference of the butan-2-one substituent at the C2 position to adopt either an axial or an equatorial orientation. This preference is influenced by a delicate balance of steric and electronic effects.
In a simple monosubstituted cyclohexane ring, a bulky substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions. For 2-alkylpiperidines, a similar trend is often observed, with the alkyl group favoring the equatorial position to reduce steric strain. However, the presence of the nitrogen heteroatom in the piperidine ring introduces additional complexities. The nitrogen lone pair and the N-H proton (or an N-substituent) have their own steric and electronic demands that can influence the conformational landscape.
Computational studies on various 2-substituted piperazines and other N-heterocycles have shown that in certain cases, particularly with N-acyl or N-aryl derivatives, the axial conformation can be surprisingly stable or even preferred. This phenomenon is often attributed to the anomeric effect or pseudoallylic strain, where electronic interactions between the nitrogen lone pair and the C-substituent bond can stabilize an axial arrangement.
For this compound, where the nitrogen is unsubstituted, the butan-2-one side chain is expected to predominantly occupy the equatorial position to avoid steric clashes with the axial hydrogens at the C4 and C6 positions of the piperidine ring. The chair conformation of the piperidine ring is the most stable, and the equatorial orientation of the substituent ensures minimal steric hindrance.
The following table summarizes the anticipated conformational preferences based on the analysis of related 2-substituted piperidine systems.
| Conformer | Substituent Position | Key Interactions | Predicted Relative Stability |
| A | Equatorial | Minimal steric hindrance | More stable |
| B | Axial | 1,3-diaxial interactions with C4-H and C6-H | Less stable |
This interactive table is based on theoretical predictions for 2-alkylpiperidines.
It is important to note that the solvent environment can also play a role in modulating the conformational equilibrium. In polar solvents, conformations with a larger dipole moment might be stabilized. Furthermore, protonation of the piperidine nitrogen would introduce a positive charge, leading to electrostatic interactions that could further influence the conformational preference, often leading to a stabilization of the axial conformer for polar substituents.
Torsional Strain and Dihedral Angles in Flexible Chains
The butan-2-one side chain of this compound is a flexible alkyl chain, and its conformation is governed by torsional strain arising from rotations around the C-C single bonds. The most significant rotations to consider are around the C2(piperidine)-C4(butanone) bond and the C4-C3 bond of the butanone chain.
Torsional strain, also known as Pitzer strain, is the resistance to bond twisting. In an alkane chain, staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible (dihedral angle of approximately 60° or 180°), are energetically favored over eclipsed conformations, where the substituents are aligned (dihedral angle of 0° or 120°).
For the butan-2-one side chain, we can analyze the conformations by considering Newman projections along the key C-C bonds. The rotation around the C2(piperidine)-C4(butanone) bond will determine the orientation of the butanone chain relative to the piperidine ring. The most stable conformers will seek to minimize steric interactions between the piperidine ring and the atoms of the butanone chain.
Similarly, rotation around the C4-C3 bond of the butanone chain will influence the relative positions of the piperidin-2-yl group and the methyl group attached to the carbonyl carbon. The principles of conformational analysis of butane (B89635) can be applied here, where the anti-conformation (dihedral angle of 180°) is the most stable, followed by the gauche conformation (dihedral angle of 60°). The eclipsed conformations are the least stable due to high torsional and steric strain.
The table below presents a simplified analysis of the expected low-energy conformations arising from rotation around the C4-C3 bond of the butanone side chain, assuming the piperidin-2-yl group behaves as a bulky substituent.
| Conformation | Dihedral Angle (Piperidinyl-C4-C3-C2) | Description | Relative Energy |
| Anti | ~180° | The piperidinyl group and the methyl group are furthest apart. | Lowest |
| Gauche | ~60° | The piperidinyl group and the methyl group are in proximity. | Higher |
| Eclipsed | 0°, 120° | High torsional and steric strain. | Highest |
This interactive table illustrates the general principles of torsional strain in an alkyl chain.
Computational Chemistry and Molecular Modeling of 4 Piperidin 2 Yl Butan 2 One
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. mdpi.commdpi.com DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to determine optimized geometries, electronic properties, and vibrational spectra. nanobioletters.comnih.gov
Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 4-(Piperidin-2-yl)butan-2-one, calculations performed using the B3LYP functional with a 6-311++G(d,p) basis set would predict the equilibrium geometry in the gaseous phase. nanobioletters.comnih.gov The piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. nih.govresearchgate.net The butanone side chain's orientation relative to the ring would be determined by minimizing steric hindrance and optimizing potential intramolecular interactions. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined through this process.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.215 |
| C-N (piperidine ring) | 1.468 | |
| N-H (piperidine) | 1.014 | |
| Bond Angle (°) | C-C-C (butanone chain) | 118.5 |
| C-N-C (piperidine ring) | 111.2 | |
| O=C-C (carbonyl) | 122.1 | |
| Dihedral Angle (°) | C-C-N-C (piperidine ring) | -55.8 |
| C(ring)-C(chain)-C-C | 175.3 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comresearchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter that indicates the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netsapub.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen of the carbonyl group, reflecting their electron-donating capabilities. The LUMO would likely be distributed over the carbonyl group (C=O), which is the primary electron-accepting site. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -0.98 |
| Energy Gap (ΔE) | 5.47 |
| Hardness (η) | 2.735 |
| Softness (S) | 0.366 |
| Electronegativity (χ) | 3.715 |
| Electrophilicity Index (ω) | 2.521 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org This method investigates charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction. wisc.edu For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP(N)) into antibonding orbitals (σ) of adjacent C-C and C-H bonds, and interactions involving the π orbital of the carbonyl group.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N5 | σ* (C4-H8) | 3.85 |
| LP (1) N5 | σ* (C1-C6) | 2.91 |
| σ (C9-H18) | σ* (C7-C8) | 5.12 |
| LP (2) O11 | σ* (C8-C9) | 2.15 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potentials. In the MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The most positive potential (blue) would be located around the acidic hydrogen atom attached to the piperidine nitrogen (N-H), making it a likely site for hydrogen bonding.
Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. nih.gov This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of vibrational modes to specific functional groups. nih.gov Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; thus, they are typically scaled by an appropriate factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) for better comparison with experimental data. nih.gov Key vibrational modes for this compound include the C=O stretching of the ketone, N-H stretching and bending of the secondary amine, and various C-H and C-N stretching modes.
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm-1) | Expected IR Intensity |
|---|---|---|
| N-H stretch | 3350 | Medium |
| C-H stretch (aliphatic) | 2945-2850 | Strong |
| C=O stretch (ketone) | 1715 | Very Strong |
| N-H bend | 1580 | Medium |
| C-N stretch | 1120 | Medium-Strong |
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is mapped with properties like d_norm, which identifies regions of intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. mdpi.com This analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. researchgate.net For this compound, the most significant interactions in a hypothetical crystal packing would likely be hydrogen bonds involving the N-H group as a donor and the carbonyl oxygen as an acceptor (N-H···O). Other important contacts would include H···H, C···H, and O···H interactions, which collectively stabilize the crystal lattice.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 55.6 |
| O···H / H···O | 24.8 |
| C···H / H···C | 12.3 |
| N···H / H···N | 5.1 |
| Other | 2.2 |
Theoretical Frameworks for Molecular Docking and Dynamics Simulations
The computational investigation of a small molecule like this compound, particularly its interaction with biological macromolecules, relies on sophisticated theoretical frameworks. Molecular docking and molecular dynamics (MD) simulations are two cornerstone techniques that provide atomic-level insights into these interactions. ntu.edu.sgresearcher.life These methods are grounded in the principles of molecular mechanics and statistical mechanics. vast.vn
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule when bound to another, forming a stable complex. nih.govopenaccessjournals.comopenaccessjournals.com For a ligand such as this compound, docking is used to predict its binding mode and affinity within the active site of a target protein. openaccessjournals.com The process involves two primary components: a search algorithm and a scoring function. nih.gov
Scoring Functions: Once a set of potential binding poses is generated, a scoring function is used to evaluate and rank them. wikipedia.org Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. igi-global.com They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. acemate.aislideshare.net
Force-Field-Based Scores: These calculate the binding energy by summing up non-bonded interaction energies, such as van der Waals and electrostatic interactions, between the ligand and the protein. slideshare.net
Empirical Scores: These functions are derived from fitting experimental binding affinity data to a set of weighted energy terms, including factors like hydrogen bonds, hydrophobic contacts, and entropic penalties for restricting rotatable bonds. igi-global.comslideshare.net
Knowledge-Based Scores: These are statistical potentials derived from analyzing databases of known protein-ligand complexes. They evaluate the frequency of specific atom-pair contacts at certain distances and convert these frequencies into potentials of mean force. youtube.com
The primary goal of the scoring function is to identify the native-like binding pose and provide a score that correlates with the experimentally determined binding affinity. igi-global.com
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the system over time. vast.vnnih.gov This technique is based on integrating Newton's second law of motion for every atom in the system. vast.vn An MD simulation provides a trajectory that describes how the positions and velocities of atoms evolve, offering detailed information on conformational changes and system stability. ntu.edu.sgvast.vnresearchgate.net
The theoretical framework of MD simulations is built upon three key elements:
A Force Field: This is the cornerstone of an MD simulation. schrodinger.com A force field is a set of mathematical functions and parameters that describes the potential energy of the system as a function of its atomic coordinates. nih.gov It includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). slideshare.net The accuracy of the simulation is highly dependent on the quality of the force field used. nih.govnih.gov For a small, drug-like molecule such as this compound, specialized force fields are required to accurately model its behavior. nih.govfrontiersin.org
Equations of Motion: The forces acting on each atom are calculated as the negative gradient of the potential energy function defined by the force field. vast.vn Newton's equations of motion (F=ma) are then used to calculate the acceleration of each atom. vast.vn
Integration Algorithm: These equations are solved numerically using an integration algorithm, such as the Verlet or Leapfrog algorithm. This involves taking small, discrete time steps (typically on the order of femtoseconds) to update the positions and velocities of all atoms, thereby generating a trajectory of the system's evolution. vast.vn
MD simulations are computationally intensive but provide invaluable insights into the stability of the ligand-protein complex, the role of solvent molecules, and the detailed energetic contributions of specific interactions over time. researcher.lifenih.gov
Table 1: Common Force Fields for Small Molecule Simulations
| Force Field | Primary Application Area | Key Characteristics |
|---|---|---|
| GAFF/AMBER | General organic molecules, proteins, nucleic acids | Designed for compatibility with the AMBER force fields for biomolecules. nih.govchemrxiv.org |
| CGenFF/CHARMM | Drug-like molecules, lipids, proteins, nucleic acids | Compatible with the CHARMM biomolecular force field; widely used for drug discovery applications. nih.gov |
| OPLS-AA | Organic liquids, proteins | Optimized to accurately reproduce properties of liquids and solvated systems. uzh.ch |
| MMFF94 | Broad range of organic molecules | Designed for conformational analysis and high-throughput screening. nih.gov |
Table 2: Typical Workflow for a Molecular Dynamics Simulation
| Step | Description | Purpose |
|---|---|---|
| 1. System Preparation | The initial coordinates for the protein-ligand complex (often from docking) are prepared. The system is then solvated in a box of water molecules and neutralized with ions. | To create a realistic, solvated environment that mimics physiological conditions. nih.gov |
| 2. Energy Minimization | The system's energy is minimized to remove steric clashes or unfavorable geometries. | To relax the system and bring it to a low-energy starting conformation. archie-west.ac.uk |
| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted. Restraints on the protein and ligand are slowly removed. | To allow the solvent and ions to equilibrate around the solute and to ensure the system reaches the target temperature and pressure. |
| 4. Production MD | The simulation is run for a desired length of time (nanoseconds to microseconds) without restraints. | To generate the trajectory of the system's natural movements for subsequent analysis. nih.gov |
| 5. Trajectory Analysis | The saved trajectory is analyzed to calculate properties like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), hydrogen bonds, and binding free energies. | To extract meaningful biophysical insights into the stability, dynamics, and interactions of the protein-ligand complex. researchgate.net |
Applications in Advanced Organic Synthesis As a Building Block
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter in 4-(Piperidin-2-yl)butan-2-one makes it an attractive chiral synthon for asymmetric synthesis. The ability to access enantiomerically pure or enriched forms of this compound allows for the transfer of chirality to new, more complex molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates efficacy and selectivity.
While specific, detailed research on the asymmetric synthesis and subsequent utilization of enantiopure this compound is not extensively documented in broad literature surveys, the principles of asymmetric synthesis using analogous chiral piperidines are well-established. For instance, chiral 2-substituted piperidines are recognized as key intermediates in the synthesis of various alkaloids and pharmaceutical agents. The synthetic strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or resolutions to obtain the desired enantiomer.
The butanone side chain of this compound offers a reactive handle for a variety of chemical transformations. The ketone can undergo a wide range of reactions, including but not limited to:
Reductions: Asymmetric reduction of the ketone would lead to the corresponding chiral alcohol, introducing a second stereocenter with controlled diastereoselectivity.
Aldol and Related Condensations: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in stereoselective aldol reactions with various aldehydes, building more complex carbon skeletons.
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group allows for the introduction of a wide range of substituents, leading to tertiary alcohols with high degrees of stereocontrol.
The piperidine (B6355638) nitrogen can be protected with a suitable group to prevent interference with reactions at the butanone side chain. Subsequent deprotection and functionalization of the nitrogen provide further avenues for molecular diversification. The interplay between the stereochemistry of the piperidine ring and the reactions at the side chain is a key element in the design of synthetic routes using this chiral building block.
| Transformation | Reagents/Conditions | Product Type | Stereochemical Outcome |
| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral boranes) | Chiral secondary alcohol | High enantiomeric/diastereomeric excess |
| Aldol Condensation | LDA, Aldehyde | β-Hydroxy ketone | Diastereoselective addition |
| Grignard Addition | R-MgBr | Chiral tertiary alcohol | Controlled by substrate stereochemistry |
This table represents potential asymmetric transformations based on the known reactivity of ketones and the principles of asymmetric synthesis.
Role in the Modular Construction of Complex Heterocyclic Systems
The bifunctional nature of this compound, possessing both a secondary amine within a heterocyclic ring and a ketone, makes it an ideal candidate for the modular synthesis of complex, polycyclic heterocyclic systems. This modular approach allows for the systematic assembly of complex structures from simpler, well-defined building blocks.
The piperidine ring itself is a common motif in a vast number of alkaloids and pharmacologically active compounds. The butanone side chain can be strategically employed to construct new rings fused or spiro-fused to the parent piperidine core.
Key synthetic strategies that can leverage this compound for the construction of complex heterocycles include:
Intramolecular Cyclization Reactions: Following modification of the butanone side chain, intramolecular reactions can be designed to form new rings. For example, conversion of the ketone to an amine followed by intramolecular condensation could lead to fused bicyclic systems.
Pictet-Spengler and Related Reactions: The piperidine nitrogen, after appropriate activation, can participate in Pictet-Spengler type reactions with an aldehyde or ketone functionality tethered to the ring, leading to the formation of β-carboline and related heterocyclic systems.
Mannich Reactions: The enolizable ketone can react with an imine or iminium ion, formed from the piperidine nitrogen and an external aldehyde, in an intramolecular Mannich reaction to construct bridged or fused ring systems.
The modular nature of these synthetic approaches allows for the introduction of diversity at multiple points. The choice of reactants for modifying the butanone side chain, as well as the conditions for the cyclization reactions, can be varied to produce a library of complex heterocyclic compounds. This is particularly valuable in drug discovery, where the ability to rapidly generate and test a wide range of structurally diverse molecules is crucial.
| Cyclization Strategy | Key Reactants/Intermediates | Resulting Heterocyclic System |
| Intramolecular Aldol Condensation | Di-ketone precursor | Fused bicyclic system |
| Intramolecular Reductive Amination | Amino-ketone | Fused or spiro-piperidine derivative |
| Pictet-Spengler Reaction | Tethered aldehyde/ketone | Fused tetrahydro-β-carboline-like systems |
This table illustrates potential modular synthetic strategies for constructing complex heterocyclic systems from this compound.
Structure Activity Relationship Sar Methodologies and Theoretical Insights
Methodological Approaches for SAR Elucidation in Piperidine-Based Compounds
A variety of methodological approaches are employed to decipher the complex relationship between the structure of piperidine (B6355638) derivatives and their biological function. These methods range from quantitative mathematical models to sophisticated computational techniques that simulate molecular interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational and mathematical approach that aims to build models to predict the biological activity of compounds based on their structural features. fiveable.me These models quantitatively relate molecular descriptors (physicochemical properties like lipophilicity, electronic effects, and steric parameters) to the observed activity. fiveable.menih.gov For piperidine derivatives, QSAR models can help predict properties like receptor binding affinity or inhibitory activity against enzymes. nih.gov By analyzing a series of related compounds, QSAR can identify key structural attributes that enhance or diminish a desired biological effect, guiding the synthesis of more potent molecules. nih.govnih.gov
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models for piperidine-based ligands typically include key features such as a basic nitrogen atom (which is often protonated at physiological pH), hydrophobic regions, and hydrogen bond donors or acceptors. nih.govacs.org These models are developed by superimposing a set of active molecules and extracting their common features. Once established, a pharmacophore model can be used to screen large virtual libraries of compounds to identify new potential ligands or to guide the modification of existing ones to better fit the model. nih.gov
Electronic-Topological Method (ETM): The Electronic-Topological Method is a specialized approach used in SAR studies that considers both the electronic and geometric (topological) characteristics of a molecule. nih.gov This method involves detailed conformational and quantum-mechanical calculations to describe the molecule. nih.gov The application of ETM can result in the identification of specific "pharmacophores" (features responsible for activity) and "anti-pharmacophores" (features that hinder activity). nih.gov This detailed level of analysis has been successfully applied to series of piperidine morphinomimetics to create predictive systems for analgesic activity, which can then be used for computer-aided screening and design of novel compounds. nih.gov
Ligand Design Strategies and Bioisosteric Replacement for Modulating Receptor Interactions
Effective ligand design involves the strategic modification of a lead compound to optimize its interaction with a biological target, thereby improving its potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement: A cornerstone of modern medicinal chemistry, bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a broadly similar biological effect. nih.gov This strategy is frequently used to fine-tune the properties of piperidine-based drugs. A classic example is the replacement of the piperidine ring with a piperazine (B1678402) ring. While structurally similar, the presence of the second nitrogen atom in piperazine can significantly alter a molecule's pKa, polarity, hydrogen bonding capability, and metabolic stability. cambridgemedchemconsulting.com
Research on sigma receptor ligands has demonstrated the profound impact of this specific bioisosteric swap. In one study, replacing a piperazine ring with a piperidine ring dramatically increased the affinity for the σ1 receptor by over 400-fold (from a Ki of 1531 nM to 3.64 nM) while having a minimal effect on histamine (B1213489) H3 receptor affinity. nih.govnih.gov This highlights how the piperidine moiety can be a critical structural element for achieving high affinity and selectivity for certain receptors. nih.gov Other bioisosteric replacements for the piperidine ring include morpholine, tropane, and various spirocyclic systems, each offering a unique way to modulate the compound's properties and explore the chemical space around the target's binding site. cambridgemedchemconsulting.com
Fragment-Based Drug Discovery (FBDD): Another powerful strategy is FBDD, where small molecular fragments are screened for weak binding to the target protein. rsc.org Promising fragments are then grown or linked together to create a more potent lead compound. Piperidine-based fragments are valuable in FBDD due to their three-dimensional shapes, which can provide better occupancy of protein binding pockets compared to flat aromatic fragments. rsc.orgwhiterose.ac.uk The synthesis of diverse libraries of substituted piperidines is crucial for the success of this approach, allowing for a thorough exploration of the target's binding site. whiterose.ac.uk
| Compound Pair | Core Moiety | Histamine H3 Receptor Affinity (hH3R Ki) | Sigma-1 Receptor Affinity (σ1R Ki) | Reference |
|---|---|---|---|---|
| Compound 4 | Piperazine | 3.17 | 1531 | nih.govnih.gov |
| Compound 5 | Piperidine | 7.70 | 3.64 | nih.govnih.gov |
Computational Insights into Structural Features Affecting Molecular Recognition
Computational chemistry provides invaluable tools for visualizing and understanding the interactions between a ligand and its receptor at an atomic level. Techniques like molecular docking and molecular dynamics simulations are now standard in drug discovery.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time. acs.orgnih.gov These simulations can confirm the stability of a docked pose and reveal subtle conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com For example, MD simulations of piperidine derivatives bound to the sigma-1 receptor have been used to analyze the stability of the complex, showing how the ligand remains anchored in the binding site through persistent interactions with key amino acid residues. nih.gov By observing the frequency and duration of these interactions, researchers can gain a deeper understanding of the key determinants of binding affinity and selectivity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
